4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a piperazine ring substituted with a 3-chloro-4-formyl-phenyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 3-chloro-4-formylphenylboronic acid with tert-butyl piperazine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like methanol or water. The mixture is heated to around 100°C for several hours to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Chloro-4-carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester.
Reduction: 4-(3-Chloro-4-hydroxymethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperazine ring can interact with various biological targets, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: A related compound with a boronic acid group instead of a piperazine ring.
3-Chloro-4-formylphenylboronic acid: Similar structure but lacks the piperazine and tert-butyl ester groups.
Uniqueness
4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperazine ring and the tert-butyl ester group distinguishes it from other related compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(3-chloro-4-formylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)13-5-4-12(11-20)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJFBIYCXPKLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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